1,2,3-Tribromooxanthrene

Descripción

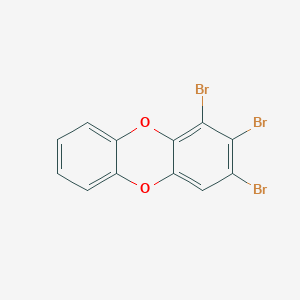

Oxanthrene derivatives typically consist of a tricyclic aromatic system with oxygen substitution. Tribromooxanthrene likely features three bromine atoms positioned on the oxanthrene core, altering its electronic, steric, and reactive properties. Bromination patterns in aromatic systems are critical for modulating properties such as solubility, stability, and biological activity . For example, brominated indoles (e.g., 2,3,5,6-tetrabromoindole) exhibit strong antimicrobial activity due to halogen-induced electron withdrawal and enhanced molecular rigidity .

Propiedades

Número CAS |

103456-38-8 |

|---|---|

Fórmula molecular |

C12H5Br3O2 |

Peso molecular |

420.88 g/mol |

Nombre IUPAC |

1,2,3-tribromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H5Br3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H |

Clave InChI |

KZPCRMUPGLGTEF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |

SMILES canónico |

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Br)Br)Br |

Otros números CAS |

103456-38-8 |

Sinónimos |

TRIBROMODIBENZO-PARA-DIOXIN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

1,2,3-Tribromooxanthrene vs. Brominated Indoles

Key Insight: Brominated indoles like 2,3,5,6-tetrabromoindole demonstrate that bromine placement directly impacts bioactivity. Tribromooxanthrene’s tricyclic structure may offer enhanced π-π stacking for enzyme binding compared to monocyclic indoles .

Comparison with Triazole-Based Inhibitors

Triazole derivatives (e.g., 1,2,3-triazolylmethaneboronate) are potent β-lactamase inhibitors (Ki = 90 nM for compound 6q) . Unlike brominated aromatics, triazoles rely on nitrogen-rich heterocycles for metal coordination and hydrogen bonding. However, brominated systems like Tribromooxanthrene could exhibit complementary mechanisms, such as halogen bonding with enzyme active sites .

Key Insight : While triazoles excel in tunability, brominated aromatics may offer superior thermal stability and resistance to metabolic degradation .

Analytical Challenges

Brominated isomers (e.g., 1,2,3- vs. 1,2,4-tribromo compounds) are notoriously difficult to separate due to similar polarity and mass spectra. Techniques like GC-MS and NMR, as used for methylxanthines () and tetrabromoindole (), are essential for distinguishing regioisomers. For Tribromooxanthrene, advanced chromatography (HPLC with halogen-specific detectors) would be critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.